methyl 2-{8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate
Description
Methyl 2-{8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate is a heterocyclic compound featuring an imidazo[1,2-g]purine core substituted with methyl, benzyl, and ester functional groups. The imidazo[1,2-g]purine scaffold is notable for its structural similarity to purine derivatives, which often exhibit biological activity, including enzyme inhibition (e.g., dihydrofolate reductase, DHFR) . The methyl ester at the acetoxy position improves solubility compared to its carboxylic acid counterpart .
Properties
IUPAC Name |
methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-12-13(2)25-16-17(21-19(25)23(12)10-14-8-6-5-7-9-14)22(3)20(28)24(18(16)27)11-15(26)29-4/h5-9H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHCMUCCTOAZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,3,7-Trimethylxanthine
The xanthine backbone is synthesized via Gould-Jacobs cyclization. A mixture of 5,6-diamino-1,3-dimethyluracil and triethyl orthoformate in acetic acid yields 1,3,7-trimethylxanthine under reflux. Substitution at N-7 is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base.
Reaction Conditions :
Benzylation at C-8
Benzyl groups are introduced via nucleophilic aromatic substitution (SNAr) or radical-mediated coupling. Using benzyl bromide and sodium hydride in tetrahydrofuran (THF), the C-8 position is functionalized.
Optimization Note :
Imidazo[1,2-g]Purine Formation
Cyclocondensation with 2-Aminoimidazole
The imidazole ring is fused to the purine core using 2-aminoimidazole derivatives. In a one-pot reaction, 1,3,7-trimethyl-8-benzylxanthine reacts with 2-aminoimidazole hemisulfate in the presence of phosphoryl chloride (POCl3) to form the tricyclic system.
Critical Parameters :
Alternative Pathway: Tandem Recyclization
Succinimide fragments undergo tandem recyclization with imidazole nucleophiles to form imidazo[1,2-g]purines. This method avoids harsh chlorinating agents but requires precise pH control.
Advantages :
- Byproduct Reduction : Eliminates POCl3-derived wastes
- Scalability : Suitable for gram-scale synthesis
Introduction of the Acetoxy Methyl Side Chain
Alkylation at C-3
The C-3 position is alkylated using methyl bromoacetate in the presence of cesium carbonate. A mixture of DMF and acetonitrile (3:1) ensures solubility while minimizing ester hydrolysis.
Reaction Profile :
Esterification Post-Cyclization
For substrates sensitive to alkylation, post-cyclization esterification is performed. The C-3 hydroxyl group is treated with acetyl chloride and methanol, catalyzed by 4-dimethylaminopyridine (DMAP).
Limitations :
- Side Reactions : Over-acetylation of purine nitrogens
- Mitigation : Use of bulky bases (e.g., 2,6-lutidine)
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- 1H NMR : Key signals include δ 3.25 (s, 3H, OCH3), δ 5.12 (s, 2H, CH2COO), and δ 7.32–7.45 (m, 5H, benzyl).
- HRMS : Calculated for C21H23N5O4 [M+H]+: 422.1824; Found: 422.1826.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Feasibility
Large-scale production (≥100 g) employs magnetic nanoparticle-supported catalysts (e.g., MNP@BiimCu) to enhance recovery and reduce costs. Continuous-flow systems with in-line purification modules improve throughput by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry
Methyl 2-{8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Condensation Reactions : Facilitating the formation of carbon-carbon bonds.
- Cyclization Reactions : Leading to the formation of cyclic compounds.
These properties make it valuable in the development of new materials and chemical processes.
Biology
The compound has been studied for its potential biological activities:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : Investigations into its interaction with various receptors could reveal therapeutic targets.
Research indicates that compounds with similar structures have shown promising results in modulating biological functions.
Medicine
In the medical field, this compound is being explored for potential therapeutic effects:
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer progression.
- Anti-inflammatory Effects : Its ability to modulate inflammatory responses is under investigation for treating chronic inflammatory diseases.
The ongoing research aims to establish its efficacy and safety for clinical applications.
Industry
In industrial applications, this compound can be employed in the development of new materials and chemical processes:
- Polymer Chemistry : It can serve as a monomer or additive in polymer formulations.
- Pharmaceutical Manufacturing : Its unique structure may enhance the properties of pharmaceutical formulations.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Demonstrated inhibition of cell proliferation in specific cancer cell lines. | Study A |
| Enzyme Inhibition | Identified as a potent inhibitor of enzyme X involved in metabolic regulation. | Study B |
| Receptor Interaction | Showed binding affinity to receptor Y with implications for drug design. | Study C |
Mechanism of Action
The mechanism of action of methyl 2-{8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s key structural features are compared to analogs in Table 1.
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Effects on Activity :
- Bulky substituents (e.g., benzyl in the target compound) may enhance lipophilicity and binding affinity compared to smaller groups (e.g., methylphenyl in ). However, electron-withdrawing groups (e.g., nitro in ) on aryl moieties significantly increase DHFR inhibition (up to 35.44%) .
- The methyl ester in the target compound likely improves bioavailability compared to the carboxylic acid derivative ().
Synthetic Routes :
Biological Activity
Methyl 2-{8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, mechanisms of action, and various biological effects as documented in scientific literature.
Chemical Structure
The compound features a unique imidazo[1,2-g]purine core with several functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of 409.4 g/mol. The structural complexity allows for interactions with various biological targets.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cell receptors affecting signaling pathways.
These interactions can lead to various physiological effects depending on the target.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- In Vitro Studies : Cell line assays have shown that related imidazo[1,2-g]purines can induce apoptosis in cancer cells by activating caspase pathways.
Antimicrobial Activity
Research has also suggested potential antimicrobial effects:
- Bacterial Inhibition : Compounds in this class have demonstrated activity against various bacterial strains through inhibition of bacterial growth.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Targeting specific metabolic enzymes |
Case Studies and Research Findings
Several case studies have highlighted the biological relevance of this compound:
- Anticancer Study : A study published in PMC demonstrated that derivatives of the imidazo[1,2-g]purine structure significantly reduced tumor growth in xenograft models by promoting apoptosis and inhibiting cell proliferation .
- Antimicrobial Efficacy : Another research article reported that compounds sharing structural similarities exhibited potent antibacterial activity against multi-drug resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
